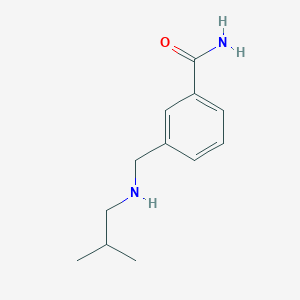

3-((Isobutylamino)methyl)benzamide

Description

3-((Isobutylamino)methyl)benzamide is a benzamide derivative characterized by an isobutylamine substituent linked via a methylene group to the benzamide core.

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3-[(2-methylpropylamino)methyl]benzamide |

InChI |

InChI=1S/C12H18N2O/c1-9(2)7-14-8-10-4-3-5-11(6-10)12(13)15/h3-6,9,14H,7-8H2,1-2H3,(H2,13,15) |

InChI Key |

MALKZZJSKAKSBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNCC1=CC(=CC=C1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Isobutylamino)methyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-((Isobutylamino)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The benzamide structure allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-((Isobutylamino)methyl)benzamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.

Mechanism of Action

The mechanism of action of 3-((Isobutylamino)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Comparison Points

Heterocyclic Modifications :

- Oxadiazole-containing analog (): The 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding interactions, making it suitable for targeting enzymes like cyclooxygenase or proteases .

- Thiazole-containing analog (): The thiazole sulfonamide group introduces sulfonamide-based bioactivity, often seen in antiviral or antithrombotic agents .

Pharmacophore Diversity: Benzoylamino derivatives () exhibit strong aromatic stacking interactions, useful in kinase inhibition (e.g., EGFR or VEGFR targets) . Branched alkyl chains () may enhance membrane permeability, critical for central nervous system (CNS) targets .

Discontinued Status :

- The oxadiazole-based analog () is marked as discontinued, suggesting challenges in synthesis or efficacy compared to newer derivatives like those in or 10 .

Biological Activity

3-((Isobutylamino)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The structure of 3-((Isobutylamino)methyl)benzamide can be described as a benzamide derivative where an isobutylamino group is attached to the benzamide nitrogen. This structural feature may influence its interaction with biological targets.

The biological activity of 3-((Isobutylamino)methyl)benzamide is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have shown potent inhibitory effects on various kinases, suggesting that 3-((Isobutylamino)methyl)benzamide may also act as a kinase inhibitor.

- Antiproliferative Effects : Research indicates that compounds with similar structures exhibit significant antiproliferative activity against cancer cell lines, potentially through apoptosis induction or cell cycle arrest .

Biological Activities

The compound has been investigated for various biological activities:

- Anticancer Activity : Studies have demonstrated that benzamide derivatives can inhibit cancer cell proliferation. For instance, related compounds showed IC50 values ranging from 0.20 µM to 1.90 µM against different cancer cell lines .

- Antimicrobial Properties : Some benzamide derivatives exhibit antimicrobial activity, which could be relevant for developing new antibiotics .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, indicating potential therapeutic applications in inflammatory diseases .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(Aminomethyl)benzamide | Anticancer | 0.45 | |

| N-(4-Chloro-benzamide derivative | RET Kinase Inhibitor | 0.70 | |

| Benzamide derivative | Antimicrobial | 1.50 |

Case Study: Antiproliferative Activity

In a study examining the antiproliferative effects of various benzamide derivatives, it was found that modifications to the amide group significantly influenced activity against human cancer cell lines. For example, a compound structurally similar to 3-((Isobutylamino)methyl)benzamide demonstrated an IC50 value of 5.6 µM against K562 leukemia cells, highlighting the potential for targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.